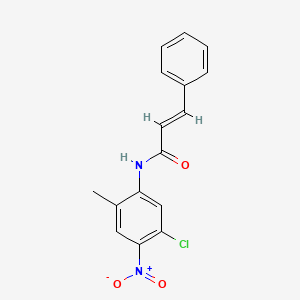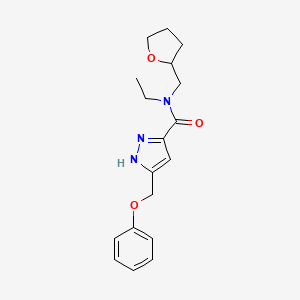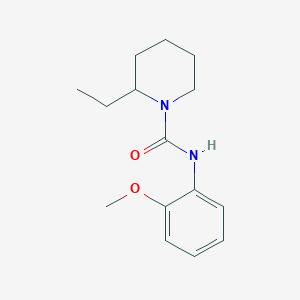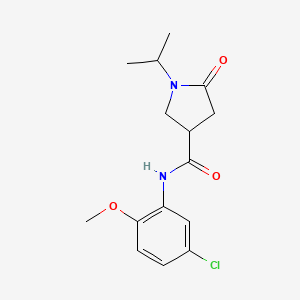
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide, also known as CNPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.8 g/mol. CNPA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of various types of cancer cells. In addition, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is stable under a range of conditions. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has some limitations for use in lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain assays. In addition, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide. One area of interest is the development of new synthetic methods for N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide as a fluorescent probe for the detection of various biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide, and to explore its potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
Synthesis Methods
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide involves the reaction of 5-chloro-2-methyl-4-nitroaniline with cinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide in high yield and purity.
Scientific Research Applications
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-9-15(19(21)22)13(17)10-14(11)18-16(20)8-7-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYQXIFHRHLFPU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C=CC2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)

![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)

![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)
![N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine](/img/structure/B5293315.png)
![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5293331.png)